4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid is a synthetic compound that features a triazole ring, a piperidine ring, and a butanoic acid moiety
Mechanism of Action
Target of action
Compounds containing a 1,2,4-triazole moiety, like “4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid”, are often associated with various biological activities. They can interact with a wide range of biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of action
The mode of action of such compounds typically involves binding to their target proteins, leading to modulation of the protein’s activity. The 1,2,4-triazole ring can act as a bioisostere for various functional groups, enabling it to mimic the natural ligands of these proteins .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Given the diversity of potential targets, the compound could potentially influence a wide range of biochemical pathways .
Pharmacokinetics
The ADME properties of the compound would depend on various factors, including its size, polarity, and the presence of functional groups that can undergo metabolic transformations. The 1,2,4-triazole moiety is known to be metabolically stable, which could potentially enhance the compound’s bioavailability .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it influences. These could range from changes in signal transduction to alterations in cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and thus its ability to interact with its targets could be influenced by pH .
Preparation Methods
The synthesis of 4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid typically involves multi-step chemical reactionsThe reaction conditions often involve the use of solvents like methanol or acetonitrile, and catalysts such as palladium or copper compounds .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific properties, such as nonlinear optical materials
Comparison with Similar Compounds
Similar compounds include other triazole-containing molecules, such as:
- 3-(6-pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile
- 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propenamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid lies in its specific combination of the triazole, piperidine, and butanoic acid moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-15-8-13-14-12(15)9-3-2-6-16(7-9)10(17)4-5-11(18)19/h8-9H,2-7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROLGOAMNLQNIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCN(C2)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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